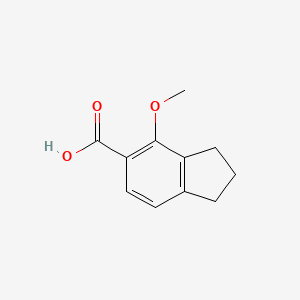

4-甲氧基-茥-5-羧酸

货号 B2620813

CAS 编号:

91143-09-8

分子量: 192.214

InChI 键: BPKOGZNQDZLMOL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Chemical Reactions Analysis

Carboxylic acids, such as 4-Methoxy-indan-5-carboxylic acid, can undergo a variety of reactions. They can form ionic salts when reacting with bases . They can also undergo substitution reactions where the hydroxyl group of a carboxylic acid is replaced by another nucleophilic group .科学研究应用

光裂解效率和化学合成

- 光敏前体的光解:研究表明,芳香族取代基,如4-甲氧基,可以显著提高1-酰基-7-硝基吲哚啉等化合物的光解效率。光解效率的提高在神经活性氨基酸的释放中具有实际意义,并且可能会扩展到4-甲氧基-茥-5-羧酸衍生物的光解行为(Papageorgiou & Corrie, 2000).

缓蚀

- 工业材料中的缓蚀控制:与4-甲氧基-茥-5-羧酸相关的化合物(如4-MAT)对酸性环境中低碳钢腐蚀的抑制作用突出了它们在保护工业材料中的作用。这些发现表明,4-甲氧基-茥-5-羧酸的衍生物也可以作为有效的缓蚀剂,在材料科学和工程中提供潜在的应用(Bentiss et al., 2009).

有机合成和催化

- 合成和催化应用:鉴于相关化合物在催化复杂分子合成和提高反应效率方面的有效性,可以预见到4-甲氧基-茥-5-羧酸衍生物将促进特定的化学转化。例如,使用4-甲氧基苄基-2,2,2-三氯乙酰亚胺酸酯将羧酸转化为酯,展示了甲氧基取代化合物在有机合成中的潜在用途(Shah et al., 2014).

环境和绿色化学

- 降解和废水处理:对溴酚的电化学还原和氧化的研究表明了芳香族化合物(包括与4-甲氧基-茥-5-羧酸相关的化合物)环境降解的潜在途径。这为该化合物参与水处理和污染缓解策略开辟了可能性(Xu et al., 2018).

聚合物科学和可生物降解材料

- 聚合过程:由相关化合物衍生的O-羧酸酐的合成和聚合为可生物降解聚合物的开发提供了见解。这表明4-甲氧基-茥-5-羧酸可以在环保材料的创造中发挥作用,为可持续聚合物科学领域做出贡献(Pounder et al., 2011).

属性

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-8-4-2-3-7(8)5-6-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKOGZNQDZLMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-indan-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

To a clear solution of 4-Methoxy-indan-5-carbaldehyde (11.5 gm, 0.065 mole) in Dichloromethane (100 ml), Sulphamic acid (19.0 gm, 0.196 mole) was added at 25-28°. A solution of Sodium chlorite (15.28 gm, 0.169 mole) in water (50 ml) was added at 5-10° C. The reaction mixture was stirred for 5 hours at 25-28° C. Finally the reaction mixture was poured into water (200 ml) and extracted with Dichloromethane (2×200 ml). The organic layer was dried over Sodium sulphate, distilled under vacuum to give 12.0 gm of desired product as a viscous oil.

Name

Yield

96%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2620744.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2620746.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620753.png)